An In-depth Technical Guide to the Physicochemical Properties of 1-N-methylbenzene-1,4-disulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 1-N-methylbenzene-1,4-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-N-methylbenzene-1,4-disulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, owing to its ability to mimic the p-aminobenzoic acid (PABA) structure, a key substrate in bacterial folic acid synthesis. Understanding the physicochemical properties of 1-N-methylbenzene-1,4-disulfonamide is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-N-methylbenzene-1,4-disulfonamide. In the absence of extensive published experimental data for this specific molecule, this guide furnishes detailed, field-proven experimental protocols for the determination of these critical parameters. The methodologies are presented with an emphasis on the underlying scientific principles and their relevance in the context of drug development.
Molecular Identity and Structure
A foundational understanding of a compound begins with its unique identifiers and molecular structure.
| Identifier | Value | Source |
| Chemical Name | 1-N-methylbenzene-1,4-disulfonamide | - |
| CAS Number | 1138-53-0 | [1] |
| Molecular Formula | C₇H₁₀N₂O₄S₂ | - |
| Molecular Weight | 250.3 g/mol | - |
| Canonical SMILES | CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N | - |
Experimental Determination of Physicochemical Properties
The following sections detail robust experimental protocols for characterizing the key physicochemical properties of 1-N-methylbenzene-1,4-disulfonamide. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Melting Point
The melting point is a critical indicator of a compound's purity and is influenced by the strength of intermolecular forces in the crystal lattice. A sharp melting range typically signifies a high degree of purity.
Experimental Protocol: Capillary Melting Point Determination
This method is a widely accepted and accessible technique for determining the melting point of a crystalline solid.[2]
Methodology:
-
Sample Preparation: Ensure the 1-N-methylbenzene-1,4-disulfonamide sample is thoroughly dried and finely powdered. Introduce a small amount of the powder into a capillary tube, ensuring a packed column height of 2-3 mm.[1]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Initial Rapid Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. This can be estimated from the melting point of the parent compound, benzene-1,4-disulfonamide, which is 286°C.[3]
-
Controlled Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.
Causality and Trustworthiness: A slow heating rate near the melting point is crucial for accuracy. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an artificially broad and elevated melting range. The use of a calibrated apparatus ensures the trustworthiness of the obtained data.
Diagram of the Melting Point Determination Workflow:
Caption: Workflow for Capillary Melting Point Determination.
Solubility
Solubility is a fundamental property that dictates a drug's bioavailability and formulation possibilities. It is typically determined in a range of solvents, including aqueous and organic media.[4][5][6][7]
Experimental Protocol: Qualitative and Semi-Quantitative Solubility Assessment
This protocol provides a systematic approach to determining the solubility of 1-N-methylbenzene-1,4-disulfonamide in various solvents.
Methodology:
-
Solvent Selection: A standard panel of solvents should be used, including water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a representative organic solvent like ethanol or acetone.
-
Procedure:
-
To a test tube, add a pre-weighed amount of 1-N-methylbenzene-1,4-disulfonamide (e.g., 10 mg).
-
Add the solvent in incremental volumes (e.g., 0.1 mL) with vigorous vortexing after each addition, up to a total volume of 1 mL.
-
Visually inspect for complete dissolution.
-
-
Classification:
-
Soluble: Complete dissolution.
-
Slightly Soluble: Partial dissolution.
-
Insoluble: No visible dissolution.
-
Causality and Trustworthiness: The use of acidic and basic solutions helps to identify the presence of ionizable functional groups. Sulfonamides can exhibit acidic properties due to the hydrogen on the sulfonamide nitrogen, potentially increasing their solubility in basic solutions. The N-methyl group may slightly increase its lipophilicity compared to the parent benzene-1,4-disulfonamide. This systematic approach provides a reliable qualitative assessment of solubility.
Diagram of the Solubility Testing Cascade:
Caption: A Decision Tree for Solubility Classification.
Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values. This, in turn, influences its absorption, distribution, and target engagement. For sulfonamides, the pKa of the sulfonamide proton is of primary interest.[8][9][10][11][12]
Experimental Protocol: UV-Metric Titration
This spectrophotometric method is a reliable technique for determining the pKa of compounds with a UV chromophore, such as the benzene ring in 1-N-methylbenzene-1,4-disulfonamide.
Methodology:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) and a series of buffers with a range of pH values (e.g., from pH 2 to 12).
-
UV-Vis Spectroscopy:
-
For each pH buffer, add a small aliquot of the stock solution to obtain a final concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
Record the UV-Vis spectrum for each pH.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance difference between the ionized and non-ionized forms.
-
Plot absorbance at this wavelength versus pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
-
Causality and Trustworthiness: The change in the electronic structure of the molecule upon ionization leads to a shift in its UV-Vis absorbance spectrum. By monitoring this change as a function of pH, a precise pKa value can be determined. The use of multiple buffers and fitting the data to a sigmoidal curve enhances the reliability of the measurement.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of organic molecules.[13][14][15][16][17]
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 7-8 ppm), likely showing a characteristic splitting pattern for a 1,4-disubstituted benzene ring.
-
N-Methyl Protons: A singlet in the aliphatic region (around 2.5-3.5 ppm).
-
Sulfonamide Protons (NH₂ and NH-CH₃): Broad signals that may be exchangeable with D₂O. The chemical shift will be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the aromatic region (typically 120-150 ppm).
-
N-Methyl Carbon: A signal in the aliphatic region (around 30-40 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[18][19][20][21]
Expected Characteristic IR Absorptions:
-
N-H Stretching: For the primary sulfonamide, two bands are expected in the region of 3300-3400 cm⁻¹. The secondary sulfonamide will show a single band in a similar region.
-
S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[22][23][24]
Expected Fragmentation Pattern (Electrospray Ionization - ESI):
-
Protonated Molecule [M+H]⁺: The base peak corresponding to the molecular weight plus a proton.
-
Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (64 Da).
-
Cleavage of the S-N bond: Fragmentation at the sulfonamide linkage.
Conclusion
This technical guide has outlined the essential physicochemical properties of 1-N-methylbenzene-1,4-disulfonamide and provided detailed, authoritative protocols for their experimental determination. A thorough understanding and accurate measurement of these properties are indispensable for the rational design and development of new therapeutic agents based on this promising chemical scaffold. The presented methodologies, grounded in established scientific principles, provide a robust framework for researchers and scientists to characterize this and other novel sulfonamide derivatives, thereby accelerating the drug discovery process.
References
-
1-N-methylbenzene-1,4-disulfonamide. Ark Pharm, Inc.
-
Horwitz, W. (2020). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL, 64(1), 104-130.
-
Jemini, R., & Vekariya, P. (2018). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 53(10), 915-923.
-
Pleasance, S., Blatchford, J., & Carter, G. (1993). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 620(2), 227-241.
-
Melting Point Determination. Westlab Canada. (2023, May 8).
-
Melting point determination. University of Calgary.
-
Chang, C. J., & Hart, H. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. The Journal of Organic Chemistry, 40(1), 13-16.
-
Horwitz, W. (1981). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 64(1), 104–130.
-
Volmer, D. A., & Wilkes, J. G. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(15), 1641-1650.
-
Determination of Melting Point. ScienceGeek.net.
-
Durmaz, R., & Güçlü, K. (2002). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 35(2), 231-240.
-
Horwitz, W. (1981). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC International, 64(1), 104-130.
-
Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq.
-
Luf, W., Scharl, T., & Schöner, W. (1995). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 11(8), 2841-2846.
-
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Missouri–St. Louis.
-
Wang, J., et al. (2019). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(20), 5783-5792.
-
Analysis of sulfonamides. Slideshare. (2016, December 15).
-
Dou, J., et al. (2001). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC International, 84(2), 303-311.
-
Procedure For Determining Solubility of Organic Compounds. Scribd.
-
Experiment: Solubility of Organic & Inorganic Compounds. De Anza College.
-
Durmaz, R., & Güçlü, K. (2002). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Spectroscopy Letters, 35(2), 231-240.
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
-
Banci, L., et al. (1989). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 37(1), 1-11.
-
Sanli, N., et al. (2007). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 18, 1184-1192.
-
Sanli, N., et al. (2007). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 18(6).
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Community College.
-
Benmebarek, S., et al. (2019). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate.
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.
-
Sanli, N., et al. (2007). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. Journal of the Brazilian Chemical Society, 18(6), 1184-1192.
-
Ruostesuo, P., et al. (1989). N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.
-
Wiczling, P., et al. (2020). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 25(11), 2577.
-
S-L. Chen, et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(23), 12136-12145.
-
Benzene-1,4-disulfonamide. Biosynth.
-
Chen, S-L., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. westlab.com [westlab.com]
- 3. biosynth.com [biosynth.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. chem.ws [chem.ws]
- 8. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures – ScienceOpen [scienceopen.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Infrared spectra simulation for some sulfonamides by using semi-empirical methods (2002) | C. Topacli | 19 Citations [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 22. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
